1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with two sulfonyl groups
Scientific Research Applications
1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
The synthesis of 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include chlorobenzene sulfonyl chloride and 2-methylpropane sulfonyl chloride. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, often through hydrogen bonding or electrostatic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine include other sulfonyl-substituted piperidines and sulfonamides. These compounds share structural similarities but differ in the specific substituents on the piperidine ring or the nature of the sulfonyl groups. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(2-Chlorobenzenesulfonyl)piperidine
- 3-(2-Methylpropanesulfonyl)piperidine
- Sulfonamide derivatives with various substituents
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNSHTYCLROLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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